molecular formula C25H26O3 B12798929 3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione CAS No. 18100-17-9

3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione

Katalognummer: B12798929
CAS-Nummer: 18100-17-9
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: ZGXOROLZOSNLNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a naphthalene-1,4-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 3-cyclohexylphenylpropyl bromide and 2-hydroxynaphthalene-1,4-dione, followed by coupling reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The naphthalene-1,4-dione moiety can be reduced to form dihydro derivatives.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(3-(3-Cyclohexylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione include other naphthalene-1,4-dione derivatives and compounds with similar structural features, such as:

  • 2-hydroxy-3-(3-phenylpropyl)naphthalene-1,4-dione
  • 3-(3-cyclohexylphenyl)propyl-1,4-naphthoquinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

18100-17-9

Molekularformel

C25H26O3

Molekulargewicht

374.5 g/mol

IUPAC-Name

3-[3-(4-cyclohexylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C25H26O3/c26-23-20-10-4-5-11-21(20)24(27)25(28)22(23)12-6-7-17-13-15-19(16-14-17)18-8-2-1-3-9-18/h4-5,10-11,13-16,18,26H,1-3,6-9,12H2

InChI-Schlüssel

ZGXOROLZOSNLNM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.